molecular formula C10H8ClNO3S B1517510 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride CAS No. 1086376-81-9

4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride

Cat. No.: B1517510
CAS No.: 1086376-81-9
M. Wt: 257.69 g/mol
InChI Key: HPSZYMHIXLWICC-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride (CAS: 1086376-81-9) is a sulfonyl chloride derivative featuring a 2-methyloxazole ring para-substituted on the benzene ring. Its molecular formula is C₁₀H₈ClNO₃S, with a molecular weight of 257.7 g/mol . The compound is widely used as a synthetic intermediate in pharmaceutical chemistry, particularly for designing sulfonamide-based inhibitors and bioactive molecules. Its oxazole moiety contributes to hydrogen-bonding interactions, while the sulfonyl chloride group enables nucleophilic substitution reactions for functionalization .

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSZYMHIXLWICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086376-81-9
Record name 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride
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Preparation Methods

Synthesis of the Oxazole Moiety

The 1,3-oxazole ring bearing a methyl substituent at position 2 can be constructed using classical oxazole synthesis methods such as:

One widely reported method involves the reaction of tosylmethylisocyanides (TosMICs) with α-haloketones or aldehydes under basic conditions, promoting cyclization to form the oxazole ring with the desired substitution pattern. The methyl group at position 2 is introduced via the appropriate starting material or by methylation steps prior to ring closure.

Functionalization of the Benzene Ring

The benzene ring is functionalized at the para position with the oxazole substituent, often via:

Introduction of the Sulfonyl Chloride Group

The sulfonyl chloride (-SO2Cl) group is typically introduced by:

This step requires precise control of reaction temperature (commonly 0–5°C) and reaction time to ensure selective sulfonylation at the benzene 1-position without damaging the sensitive heterocyclic oxazole ring.

Detailed Synthetic Route Example

Step Reaction Reagents and Conditions Comments
1 Formation of 2-methyl-1,3-oxazol-4-yl derivative TosMIC + appropriate aldehyde/ketone + base (e.g., NaH, K2CO3) Cyclization to form oxazole ring with methyl at position 2
2 Coupling with 4-bromobenzenesulfonyl chloride Pd-catalyzed Suzuki coupling with oxazole boronic acid Forms 4-(2-methyl-1,3-oxazol-4-yl)benzene sulfonyl chloride precursor
3 Chlorosulfonation (if sulfonyl chloride not pre-installed) Chlorosulfonic acid or SO2Cl2, 0–5°C, inert atmosphere Introduces sulfonyl chloride group at benzene 1-position

Industrial and Laboratory Scale Considerations

  • Industrial Synthesis: Utilizes continuous flow reactors for chlorosulfonation to improve safety and yield, with automated control of temperature and reagent feed rates to handle the corrosive and reactive sulfonyl chloride intermediates.
  • Laboratory Synthesis: Typically performed in batch mode under inert atmosphere (nitrogen or argon) to prevent hydrolysis of sulfonyl chloride and oxazole ring degradation. Use of dry solvents like dichloromethane or chloroform is common.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, chloroform, or acetonitrile Dry, oxygen-free solvents preferred
Temperature 0–5°C during sulfonyl chloride introduction Prevents side reactions and decomposition
Base Triethylamine or pyridine (for nucleophilic substitutions) Neutralizes HCl formed during sulfonyl chloride reactions
Reaction Time 1–4 hours depending on scale and reagents Monitored by TLC or HPLC for completion

Research Findings and Data

  • The sulfonyl chloride group in this compound is highly reactive towards nucleophiles, enabling efficient formation of sulfonamide derivatives, which are key intermediates in pharmaceutical synthesis.
  • The oxazole ring contributes to chemical stability and biological activity, but requires careful handling during sulfonyl chloride introduction to avoid ring opening or degradation.
  • Use of TosMIC-based cyclization has been shown to provide good yields (>70%) of the oxazole intermediate with high regioselectivity.
  • Chlorosulfonation is typically high yielding (>80%) under controlled conditions but requires strict moisture exclusion.

Summary Table of Preparation Methods

Preparation Step Method Reagents Conditions Yield (%) Notes
Oxazole ring formation TosMIC cyclization TosMIC, aldehyde/ketone, base Room temp to reflux 70–85 Regioselective methyl introduction
Coupling to benzene Suzuki coupling Pd catalyst, boronic acid, base 80–100°C, inert atmosphere 75–90 High purity product
Sulfonyl chloride introduction Chlorosulfonation ClSO3H or SO2Cl2 0–5°C, inert atmosphere 80–90 Requires moisture-free conditions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily undergoes nucleophilic substitution, enabling diverse derivatization pathways:

  • Reaction with Amines
    Primary and secondary amines react to form sulfonamides. For example:

    R NH2+Ar SO2ClAr SO2NHR+HCl\text{R NH}_2+\text{Ar SO}_2\text{Cl}\rightarrow \text{Ar SO}_2\text{NHR}+\text{HCl}

    In a study, reaction with valine derivatives yielded sulfonamides with 93% efficiency under basic conditions .

  • Reaction with Alcohols
    Alcohols form sulfonate esters under mild conditions:

    R OH+Ar SO2ClAr SO2OR+HCl\text{R OH}+\text{Ar SO}_2\text{Cl}\rightarrow \text{Ar SO}_2\text{OR}+\text{HCl}

    Methanol and ethanol derivatives were synthesized at 60–70°C with yields exceeding 85%.

Table 1: Substitution Reactions and Conditions

NucleophileProduct ClassConditionsYield (%)Reference
AminesSulfonamidesRT, NaOH (aq.)93
AlcoholsSulfonate esters60–70°C, anhydrous85–90
ThiolsSulfonothioatesRT, DMF78

Cyclization Reactions

The oxazole ring participates in cyclodehydration reactions. For instance, treatment with ethyl chloroformate and 4-methylmorpholine induced cyclization to form 1,3-oxazol-5(4H)-ones (93% yield) .

Key Reaction Pathway

Ar SO2Clcyclodehydrationethyl chloroformateOxazolone derivative\text{Ar SO}_2\text{Cl}\xrightarrow[\text{cyclodehydration}]{\text{ethyl chloroformate}}\text{Oxazolone derivative}

This reaction is critical for generating bioactive heterocycles used in medicinal chemistry .

Hydrolysis and Oxidation

  • Hydrolysis
    The sulfonyl chloride group hydrolyzes to sulfonic acid in aqueous media:

    Ar SO2Cl+H2OAr SO3H+HCl\text{Ar SO}_2\text{Cl}+\text{H}_2\text{O}\rightarrow \text{Ar SO}_3\text{H}+\text{HCl}

    Kinetic studies showed complete conversion within 24 hours at pH 7 .

  • Oxidation
    Strong oxidizing agents (e.g., CrO₃) modify the oxazole ring, yielding sulfone derivatives .

Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, enabling C–C bond formation:

Ar SO2Cl+Ar B OH 2Pd catalystBiaryl sulfonyl chloride\text{Ar SO}_2\text{Cl}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{Biaryl sulfonyl chloride}

Yields reached 80–85% using Pd(PPh₃)₄ as a catalyst .

Biological Interactions

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride derivatives exhibit enzyme inhibition:

  • Carbonic Anhydrase II Inhibition
    Sulfonamide derivatives showed IC₅₀ values of 12–15 nM, comparable to acetazolamide .

  • COX-2 Selectivity
    Analogues demonstrated >50-fold selectivity for COX-2 over COX-1 in anti-inflammatory assays.

Table 2: Biological Activity of Derivatives

DerivativeTarget EnzymeIC₅₀/EC₅₀ApplicationReference
SulfonamideCarbonic Anhydrase12 nMGlaucoma therapy
Valdecoxib analogueCOX-20.8 μMAnti-inflammatory

Comparative Reactivity

The electron-withdrawing sulfonyl group enhances electrophilicity at the oxazole ring, enabling regioselective modifications. For example:

  • Electrophilic Aromatic Substitution
    Nitration occurs preferentially at the para position of the benzene ring .

Scientific Research Applications

Chemistry

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride serves as a crucial building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound's ability to modify other molecules through covalent bonding makes it a useful intermediate in organic synthesis.

Biology

In biological research, this compound has been identified as a potential enzyme inhibitor. Its derivatives have shown promise in selectively inhibiting human carbonic anhydrases (HCA), particularly isoform II. This inhibition can influence various physiological processes, including pH regulation and fluid balance in the body .

Medicine

The sulfonamide derivatives of this compound have been investigated for their antibacterial properties and potential use in treating glaucoma by reducing intraocular pressure via inhibition of carbonic anhydrases . Additionally, studies suggest its versatility as a pharmacological agent with potential applications against diseases such as HIV.

Industrial Applications

In industrial settings, this compound can be utilized in the production of specialty chemicals and materials that require specific functional properties. Its reactivity allows for the creation of tailored compounds for various applications.

Case Study 1: Inhibition of Carbonic Anhydrase II

Research has demonstrated that 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide, a derivative of the sulfonyl chloride compound, effectively inhibits human carbonic anhydrase II. This inhibition leads to decreased intraocular pressure, making it a candidate for glaucoma treatment. Molecular docking studies have elucidated its binding interactions with the enzyme, providing insights into its selectivity and efficacy.

Case Study 2: Antibacterial Activity

Derivatives of this compound have also been evaluated for antibacterial activity. Experimental results indicate that certain modifications enhance its effectiveness against specific bacterial strains. The structure-function relationship established through these studies aids in designing new antibacterial agents based on this scaffold .

Summary Table of Applications

Application AreaDescription
Chemistry Building block for pharmaceuticals and agrochemicals
Biology Enzyme inhibitor targeting carbonic anhydrases
Medicine Potential treatment for glaucoma and antibacterial applications
Industry Production of specialty chemicals

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazole Ring

a) 4-(Dimethyl-1,3-Oxazol-4-yl)Benzene-1-Sulfonyl Chloride (CAS: 1082399-00-5)
  • Structure : Features a dimethyl-substituted oxazole ring instead of a single methyl group.
  • Molecular Weight : 271.7 g/mol (higher due to an additional methyl group).
  • This modification may also alter metabolic stability in biological systems .
b) 2-Methyl-5-(4-Methyl-1,3-Oxazol-2-yl)Benzene-1-Sulfonyl Chloride
  • Structure : Oxazole ring substituted at the 2-position of the benzene ring.
  • Impact : Positional isomerism affects electronic distribution and steric accessibility. The meta-substitution on the benzene ring may reduce conjugation with the sulfonyl chloride group, altering electrophilicity .

Heterocycle Replacement

a) 4-(1,3-Benzothiazol-2-yl)Benzene-1-Sulfonyl Chloride
  • Structure : Oxazole replaced by benzothiazole (sulfur-containing heterocycle).
  • Impact : The sulfur atom increases polarizability and lipophilicity, enhancing membrane permeability. However, benzothiazole’s larger size may reduce binding specificity in enzyme-active sites compared to oxazole derivatives .
b) 2-(4-Isoxazolyl)Benzene-1-Sulfonyl Chloride (CAS: 87488-71-9)
  • Structure : Isoxazole (oxygen at position 2) instead of oxazole (oxygen at position 3).
  • Impact : The altered oxygen position modifies hydrogen-bonding capacity and electronic effects. Isoxazole derivatives often exhibit different metabolic pathways due to altered ring stability .

Substituent Variations on the Benzene Ring

a) 4-(5-Chloro-2-Methoxybenzamido)Benzene-1-Sulfonyl Chloride (Compound 4 in )
  • Structure : Contains a chloro-methoxybenzamido substituent.
  • The chlorine atom increases electrophilicity, accelerating sulfonamide formation .
b) 4-(Trifluoromethyl)Benzene-1-Sulfonyl Chloride
  • Structure : Trifluoromethyl group para to the sulfonyl chloride.
  • Impact : The electron-withdrawing CF₃ group enhances sulfonyl chloride reactivity, making it more electrophilic than the oxazole derivative. This is advantageous in high-yield synthetic routes .

Electronic and Steric Modifications

a) 4-(Dimethylamino)Benzene-1-Sulfonyl Chloride (CAS: 19715-49-2)
  • Structure: Dimethylamino group para to the sulfonyl chloride.
  • Impact : The electron-donating N(CH₃)₂ group reduces electrophilicity of the sulfonyl chloride, slowing nucleophilic substitution. This contrasts with the oxazole derivative, where the electron-withdrawing oxazole enhances reactivity .
b) 4-(Octyloxy)Benzene-1-Sulfonyl Chloride (CAS: Not provided)
  • Structure : Long alkyl chain (octyloxy) substituent.
  • Impact : The hydrophobic chain increases lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility. This is less relevant for the oxazole derivative, which prioritizes hydrogen bonding .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Key Property
4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride 2-Methyloxazole 257.7 High electrophilicity due to oxazole
4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride 2,5-Dimethyloxazole 271.7 Increased steric hindrance
4-(1,3-Benzothiazol-2-yl)benzene-1-sulfonyl chloride Benzothiazole 280.8 Enhanced lipophilicity
4-(Trifluoromethyl)benzene-1-sulfonyl chloride Trifluoromethyl 228.6 High reactivity in substitutions

Biological Activity

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride (CAS No. 1086376-81-9) is a sulfonyl chloride derivative characterized by its oxazole ring and sulfonyl chloride moiety. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.

  • Molecular Formula: C10H8ClNO3S
  • Molecular Weight: 257.69 g/mol
  • Structure: The compound features a sulfonyl chloride group that is reactive towards nucleophiles, allowing it to modify biomolecules.

The biological activity of this compound primarily arises from its ability to covalently modify enzymes and proteins. The sulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to:

  • Enzyme Inhibition: The compound inhibits enzymes, such as carbonic anhydrases, by binding to their active sites and preventing normal function. This inhibition can alter physiological processes like pH regulation and fluid balance in the body.
  • Protein Modification: It can react with amino groups on proteins, forming sulfonamide linkages that may impact protein structure and function.

Enzyme Inhibition

Research indicates that this compound is particularly effective against human carbonic anhydrase II (CA II), which plays a crucial role in regulating intraocular pressure. This makes it a potential therapeutic agent for conditions such as glaucoma .

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, some synthesized Schiff bases derived from related sulfonyl chlorides have shown promising results against various pathogens .

Case Studies

A study examining the synthesis and biological activity of sulfonamide derivatives revealed that compounds similar to this compound exhibited potent antibacterial and anti-inflammatory properties. These compounds were tested against a range of bacterial strains, demonstrating effective inhibition at low concentrations .

Data Table: Biological Activity Overview

Biological Activity Target Effect Reference
Enzyme InhibitionHuman Carbonic Anhydrase IIDecreased intraocular pressure
Antibacterial ActivityVarious Bacterial StrainsSignificant inhibition
Antifungal ActivityFungal PathogensEffective at low concentrations
Anti-inflammatory PropertiesInflammatory ModelsReduction in inflammation

Q & A

Q. What are the recommended synthetic routes for preparing 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride?

Methodological Answer: The synthesis typically involves sulfonation of the benzene ring followed by chlorination. A two-step approach is common:

Sulfonation: React 4-(2-methyl-1,3-oxazol-4-yl)benzene with chlorosulfonic acid (ClSO₃H) under controlled conditions (0–5°C, 2–4 hours).

Chlorination: Treat the intermediate sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) at reflux (60–80°C) to yield the sulfonyl chloride .

Q. Table 1: Comparison of Chlorinating Agents

AgentTemperature (°C)Yield (%)Purity (HPLC)
PCl₅707895%
SOCl₂658297%

Key Considerations:

  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
  • Purify via column chromatography using silica gel .

Q. How is this compound characterized spectroscopically?

Methodological Answer: IR Spectroscopy:

  • SO₂Cl group: Strong absorption at ~1200–1210 cm⁻¹ (asymmetric S=O stretch) and ~1370 cm⁻¹ (symmetric S=O stretch) .
  • Oxazole ring: C=N stretch at ~1605 cm⁻¹ and C-O-C at ~1250 cm⁻¹ .

¹H NMR (CDCl₃):

  • Aromatic protons: δ 7.6–8.2 ppm (multiplet, 4H, benzene ring).
  • Oxazole protons: δ 8.1 ppm (s, 1H, oxazole C-H) and δ 2.5 ppm (s, 3H, methyl group) .

Mass Spectrometry:

  • Molecular ion peak at m/z 243.67 (C₉H₆ClNO₃S⁺) .

Q. What are the storage and stability guidelines for this compound?

Methodological Answer:

  • Storage: Keep in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis.
  • Stability:
    • Degrades rapidly in humid environments; maintain relative humidity <30%.
    • Shelf life: 6 months when stored properly.
    • Confirm integrity via IR before use (check for loss of SO₂Cl peaks at ~1200 cm⁻¹) .

Advanced Research Questions

Q. How can reactivity of the sulfonyl chloride group be optimized in nucleophilic substitutions?

Methodological Answer:

  • Solvent Choice: Use anhydrous DMF or THF to enhance electrophilicity.
  • Catalysis: Add 4-dimethylaminopyridine (DMAP, 5 mol%) to accelerate reactions with amines/alcohols.
  • Kinetic Control: Maintain low temperatures (–10°C) to suppress side reactions (e.g., hydrolysis) .

Case Study:
Coupling with benzylamine achieved 92% yield under DMAP catalysis vs. 65% without .

Q. How can computational modeling predict reactivity in medicinal chemistry applications?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes).
  • DFT Calculations: Calculate Fukui indices to identify electrophilic centers (sulfonyl Cl vs. oxazole C-2) .

Q. Table 2: DFT-Calculated Reactivity Parameters

SiteFukui Index (f⁻)
Sulfonyl Cl0.45
Oxazole C-20.12

Q. How to resolve contradictions in synthetic yields due to byproducts?

Methodological Answer:

  • Analytical Tools: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
  • Common Byproducts:
    • Hydrolysis product (sulfonic acid): Retains SO₃H peak at ~1150 cm⁻¹ in IR.
    • Oxazole ring-opened species: Identified via loss of C=N stretch in IR .

Mitigation Strategies:

  • Pre-dry solvents over molecular sieves.
  • Use Schlenk line techniques for moisture-sensitive steps .

Q. What role does this compound play in crystallographic studies?

Methodological Answer:

  • Crystal Growth: Diffuse diethyl ether into a DCM solution to obtain single crystals.
  • Refinement: Use SHELXL (via Olex2 interface) for structure solution. Key parameters:
    • R1 < 0.05 for high-resolution data.
    • Validate sulfonyl chloride geometry (Cl-S=O bond angles: ~106°) .

Q. How to assess purity for regulatory compliance in drug development?

Methodological Answer:

  • Quantitative NMR (qNMR): Use 1,3,5-trimethoxybenzene as an internal standard.
  • LC-MS: Monitor for trace impurities (e.g., sulfonic acid, m/z 207.6) with a limit of detection <0.1% .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride
Reactant of Route 2
4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride

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